

Technical Guide: N-(pyrimidin-5-yl)acetamide (CAS 45810-14-8)

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Compound of Interest

Compound Name: **N-(pyrimidin-5-yl)acetamide**

Cat. No.: **B1290753**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyrimidin-5-yl)acetamide is a heterocyclic organic compound featuring a pyrimidine ring core with an acetamide substituent. This molecule has garnered interest within the scientific community, particularly in the field of drug discovery, due to its structural similarity to compounds with known biological activity. The pyrimidine scaffold is a key component in numerous therapeutic agents, and derivatives of **N-(pyrimidin-5-yl)acetamide** have been investigated for their potential as inhibitors of critical biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of **N-(pyrimidin-5-yl)acetamide** and its analogs.

Physicochemical Properties

Experimentally determined physicochemical data for **N-(pyrimidin-5-yl)acetamide** is limited in publicly available literature. The following table summarizes known and predicted properties.

Property	Value	Source
CAS Number	45810-14-8	[1] [2]
Molecular Formula	C ₆ H ₇ N ₃ O	[1]
Molecular Weight	137.14 g/mol	[1]
Predicted Boiling Point	367.6 ± 15.0 °C	[3]
Purity	Typically >98%	[1]

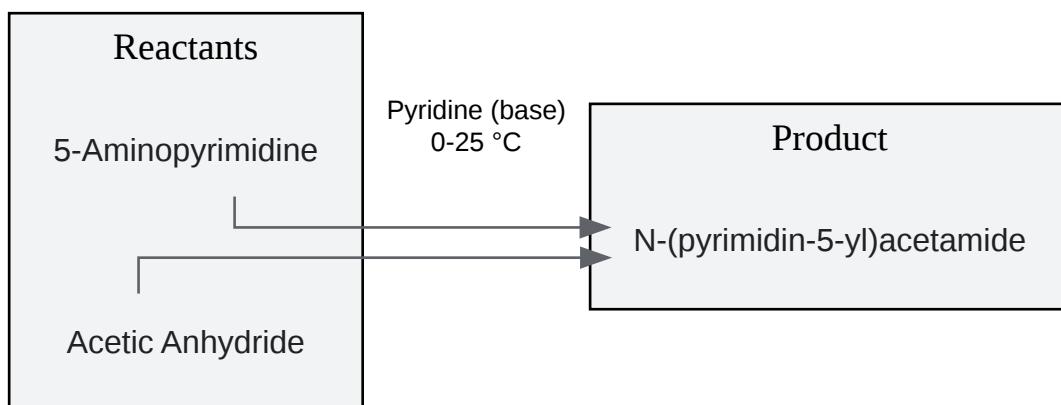
Synthesis and Characterization

A detailed experimental protocol for the synthesis of **N-(pyrimidin-5-yl)acetamide** is not explicitly published. However, a standard and logical approach would be the N-acetylation of 5-aminopyrimidine.

Proposed Synthetic Protocol: Acetylation of 5-Aminopyrimidine

This protocol is based on general methods for the acetylation of amino-heterocycles.

Reaction Scheme:



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Caption: Proposed synthesis of **N-(pyrimidin-5-yl)acetamide**.

Materials and Equipment:

- 5-aminopyrimidine
- Acetic anhydride
- Pyridine (or another suitable base)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a clean, dry round-bottom flask, dissolve 5-aminopyrimidine (1.0 eq) in anhydrous DCM.
- Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C with stirring.
- Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Separate the organic layer and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **N-(pyrimidin-5-yl)acetamide**.

Analytical Characterization

While specific spectra for **N-(pyrimidin-5-yl)acetamide** are not readily available, the following are expected characterization data based on its structure.

- ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the pyrimidine C2-H, a doublet for the pyrimidine C4/C6-H, and a broad singlet for the amide N-H.
- ¹³C NMR: Signals corresponding to the acetyl methyl carbon, the amide carbonyl carbon, and the carbons of the pyrimidine ring are expected.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 137.

Biological Activity and Mechanism of Action

The primary recognized biological activity of the **N-(pyrimidin-5-yl)acetamide** scaffold is the inhibition of the SLACK (KCNT1) potassium channel.

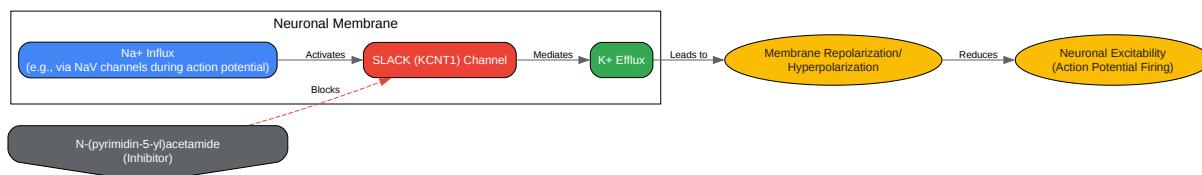
Inhibition of SLACK Potassium Channels

SLACK channels are sodium-activated potassium channels that play a crucial role in regulating neuronal excitability.^{[4][5]} Gain-of-function mutations in the KCNT1 gene, which encodes for SLACK channels, are associated with severe forms of epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).^[6] Therefore, inhibitors of SLACK channels are of significant interest as potential therapeutics for these conditions.

A series of 2-aryloxy-**N-(pyrimidin-5-yl)acetamide** derivatives have been identified as potent inhibitors of SLACK channels. While specific IC₅₀ values for the parent compound **N-**

(pyrimidin-5-yl)acetamide are not provided, analogs with this core structure have demonstrated submicromolar potency.

Signaling Pathway of SLACK Channel in Neuronal Excitability:



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Caption: Role of SLACK channels in modulating neuronal excitability.

Experimental Protocol for Assessing SLACK Channel Inhibition: The functional activity of SLACK channel inhibitors is typically evaluated using whole-cell automated patch clamp (APC) electrophysiology.[6]

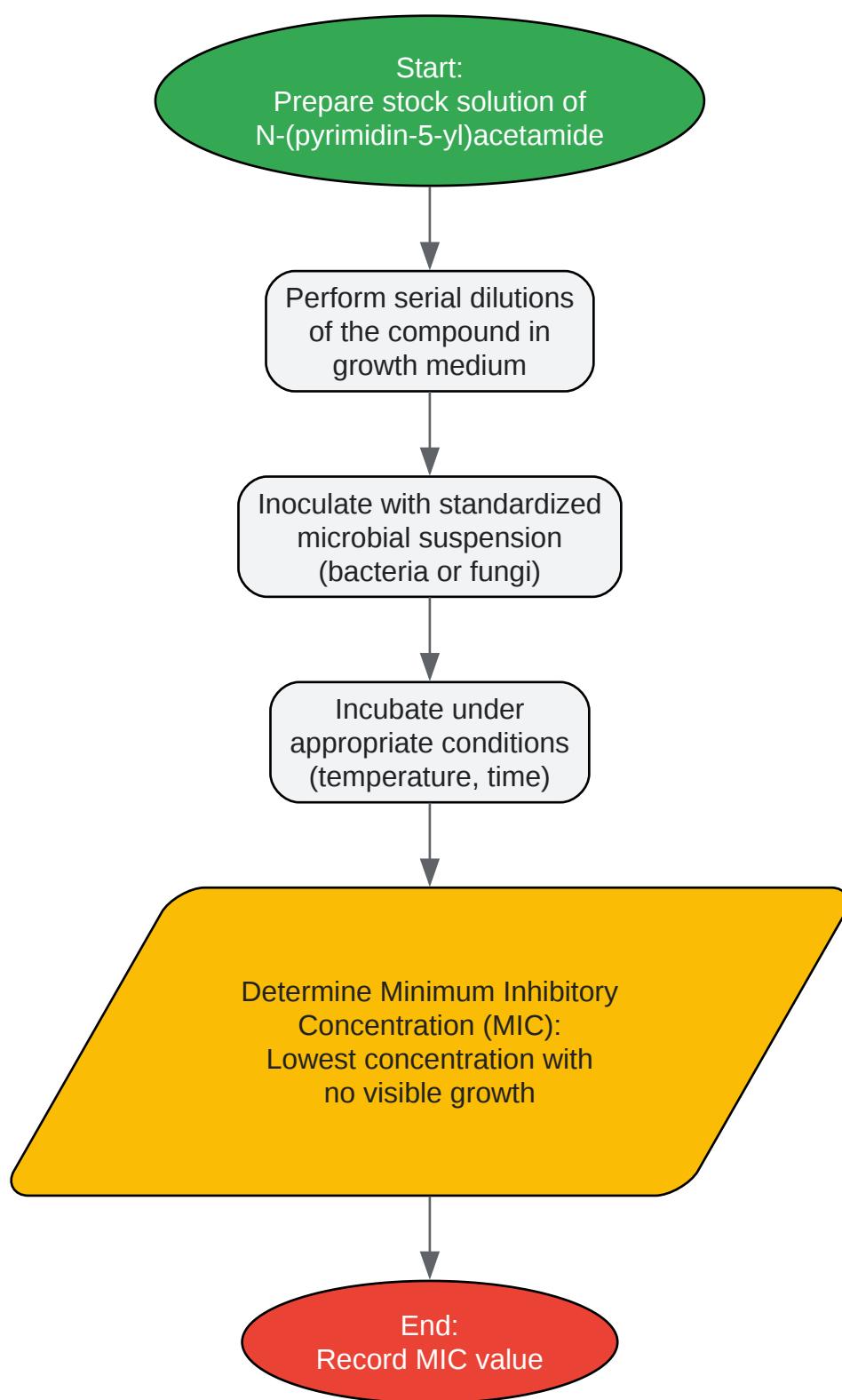
- Cell Line: A stable cell line expressing the human KCNT1 gene (e.g., CHO or HEK cells) is used.
- Cell Culture: Cells are cultured under standard conditions until they reach an appropriate confluence for the assay.
- Electrophysiology:
 - Cells are transferred to the APC platform.
 - Whole-cell patch clamp recordings are established.
 - The membrane potential is held at a specific voltage (e.g., -80 mV).

- SLACK channels are activated by a voltage step protocol in the presence of intracellular sodium.
- The test compound (**N-(pyrimidin-5-yl)acetamide** or its analog) is applied at various concentrations.
- The resulting potassium currents are measured.
- Data Analysis: The inhibition of the potassium current by the compound is measured, and the concentration-response data are fitted to a suitable equation to determine the IC_{50} value.

Potential Antimicrobial Activity

Some sources suggest that **N-(pyrimidin-5-yl)acetamide** and its derivatives may possess antimicrobial properties against various bacterial and fungal strains, including *Staphylococcus aureus*, *Escherichia coli*, *Aspergillus flavus*, and *Candida albicans*.^[4] However, specific minimum inhibitory concentration (MIC) data for **N-(pyrimidin-5-yl)acetamide** are not available in the reviewed literature.

Experimental Workflow for Antimicrobial Screening:



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Caption: General workflow for determining the MIC of a compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for **N-(pyrimidin-5-yl)acetamide** is not readily available.

The following information is based on general principles for handling similar chemical compounds.

Hazard Category	Precautionary Measures
Eye Irritation	Wear safety glasses with side-shields or goggles.
Skin Irritation	Wear protective gloves and a lab coat.
Inhalation	Use in a well-ventilated area or with a fume hood.
Ingestion	Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
- Skin Contact: Wash off with soap and plenty of water.
- Inhalation: Move to fresh air.
- Ingestion: Rinse mouth with water.

Conclusion

N-(pyrimidin-5-yl)acetamide is a valuable chemical scaffold, primarily recognized for its role in the development of SLACK potassium channel inhibitors. While comprehensive experimental data for this specific compound is sparse, the information available for its analogs highlights its potential in the field of neuroscience and as a starting point for the development of therapeutics for certain forms of epilepsy. Further research is warranted to fully characterize its physicochemical properties, biological activity profile, and safety. This guide provides a

foundational understanding for researchers and drug development professionals working with this and related compounds.

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